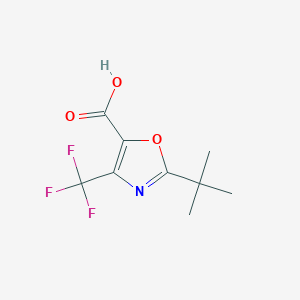
2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-terc-butil-4-(trifluorometil)-1,3-oxazol-5-carboxílico es un compuesto orgánico sintético caracterizado por la presencia de un grupo terc-butilo, un grupo trifluorometil y un anillo oxazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-terc-butil-4-(trifluorometil)-1,3-oxazol-5-carboxílico generalmente implica la reacción de precursores sustituidos con terc-butilo con agentes trifluorometilantes en condiciones controladas. Un método común implica el uso de reactivos de trifluorometilación electrofílica en presencia de un catalizador adecuado, como el ácido triflico o el éter de trifluoruro de boro . Las condiciones de reacción a menudo requieren disolventes anhidros y bajas temperaturas para garantizar altos rendimientos y pureza del producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores de flujo continuo para optimizar la eficiencia de la reacción y minimizar los residuos. El uso de sistemas automatizados permite un control preciso de los parámetros de reacción, asegurando una calidad y escalabilidad consistentes del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-terc-butil-4-(trifluorometil)-1,3-oxazol-5-carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes para formar los derivados oxazol correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio para producir productos de oxazol reducidos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen ácido triflico, éter de trifluoruro de boro, hidruro de aluminio y litio y varios nucleófilos. Las condiciones de reacción típicamente involucran disolventes anhidros, temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados de oxazol con grupos funcionales adicionales, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de oxazol sustituidos .
Aplicaciones Científicas De Investigación
El ácido 2-terc-butil-4-(trifluorometil)-1,3-oxazol-5-carboxílico tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción del ácido 2-terc-butil-4-(trifluorometil)-1,3-oxazol-5-carboxílico implica su interacción con objetivos moleculares y vías específicas. El grupo trifluorometil del compuesto mejora su lipofilicidad, lo que le permite cruzar fácilmente las membranas celulares e interactuar con objetivos intracelulares. Puede modular la actividad de enzimas y receptores uniéndose a sus sitios activos, lo que lleva a cambios en las vías de señalización celular y las respuestas biológicas .
Comparación Con Compuestos Similares
Compuestos similares
2-terc-butil-4-metilfenol: Este compuesto comparte el grupo terc-butilo pero carece de las partes trifluorometil y oxazol.
2,6-Di-terc-butil-4-metilfenol: Similar en estructura pero con dos grupos terc-butilo y sin grupos trifluorometil u oxazol.
2-terc-butil-4-hidroxianisol: Contiene un grupo terc-butilo y un grupo metoxilo, pero carece de los grupos trifluorometil y oxazol.
Singularidad
El ácido 2-terc-butil-4-(trifluorometil)-1,3-oxazol-5-carboxílico es único debido a la presencia de los grupos trifluorometil y oxazol, que confieren propiedades químicas y biológicas distintas. El grupo trifluorometil mejora la estabilidad y la lipofilicidad del compuesto, mientras que el anillo oxazol contribuye a su reactividad y sus posibles interacciones con objetivos biológicos .
Propiedades
Fórmula molecular |
C9H10F3NO3 |
|---|---|
Peso molecular |
237.18 g/mol |
Nombre IUPAC |
2-tert-butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H10F3NO3/c1-8(2,3)7-13-5(9(10,11)12)4(16-7)6(14)15/h1-3H3,(H,14,15) |
Clave InChI |
FXHFFOIYZFOCRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC(=C(O1)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442250.png)
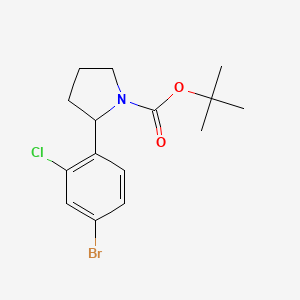
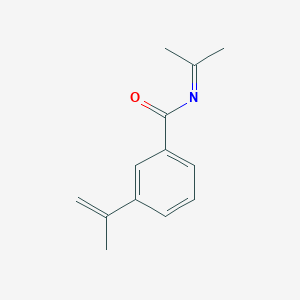
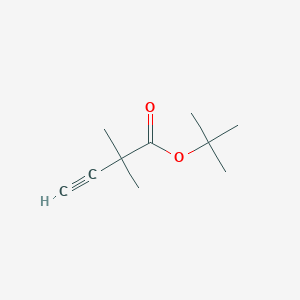

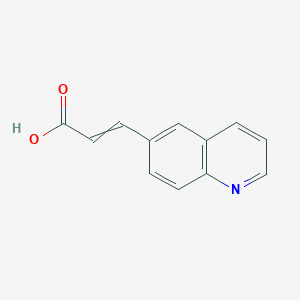
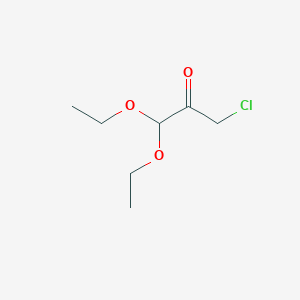
![3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid](/img/structure/B12442288.png)
